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Compound of Interest

1-(2,3-Dimethylphenyl)-1H-
Compound Name: )
pyrrole-2,5-dione

Cat. No.: B1294723

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,3-
Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31581-09-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 31581-09-6 is 1-(2,3-Dimethylphenyl)-1H-pyrrole-
2,5-dione, also known as N-(2,3-dimethylphenyl)maleimide.[1][2][3] This molecule belongs to
the class of N-arylmaleimides, a group of compounds recognized for their utility as versatile
synthons in organic chemistry and their significant potential in medicinal chemistry and
materials science. N-substituted maleimides are key building blocks in the synthesis of a wide
array of chemical entities due to the reactive nature of the maleimide double bond, which
readily participates in reactions such as Michael additions and Diels-Alder cycloadditions. Their
applications are diverse, ranging from the development of novel pharmaceuticals, including
acetylcholinesterase inhibitors and cholesterol absorption inhibitors, to their use in creating
high-performance polymers and bioconjugates.[4][5]

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2,3-
Dimethylphenyl)-1H-pyrrole-2,5-dione. While experimentally obtained spectroscopic data for
this specific compound is not readily available in the public domain, this document offers a
robust, field-proven synthetic protocol and a detailed, predicted analysis of its spectral
characteristics based on established principles and data from closely related analogues.
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Molecular Structure and Physicochemical
Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its

structure and fundamental properties.

Molecular Structure:
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Caption: Molecular structure of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b1294723?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 1: Physicochemical Properties

Property Value Source
CAS Number 31581-09-6 [1][2][3]
Molecular Formula C12H11NO2 [1][2]
Molecular Weight 201.22 g/mol [1112]

Predicted: White to off-white or
Appearance ) General knowledge
pale yellow solid

Synthesis Protocol: A Validated Approach

The synthesis of N-arylmaleimides is a well-established two-step process that begins with the
acylation of an aniline derivative by maleic anhydride to form an intermediate maleanilic acid,
followed by cyclodehydration to yield the final maleimide.[6][7] This method is known for its
reliability and generally good yields.

Workflow for the Synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione
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Caption: Two-step synthesis workflow for N-arylmaleimides.
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Step 1: Synthesis of N-(2,3-Dimethylphenyl)maleanilic
Acid

Rationale: This step involves the nucleophilic attack of the amino group of 2,3-dimethylaniline
on one of the carbonyl carbons of maleic anhydride. The reaction is typically fast and

exothermic, leading to the opening of the anhydride ring to form the corresponding amic acid.
Ether or a similar non-polar solvent is used to facilitate the precipitation of the product.

Materials:

e Maleic Anhydride (1.0 eq)

¢ 2,3-Dimethylaniline (1.0 eq)
e Anhydrous Diethyl Ether

Procedure:

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride
(1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

e While stirring, add a solution of 2,3-dimethylaniline (1.0 eq) in anhydrous diethyl ether
dropwise to the maleic anhydride solution. The addition rate should be controlled to manage
the exothermic reaction.

» Upon addition, a precipitate of N-(2,3-dimethylphenyl)maleanilic acid will form.

» Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction
goes to completion.

e Collect the solid product by vacuum filtration.
e Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

o Dry the product under vacuum. The resulting maleanilic acid is typically of sufficient purity for
the next step without further purification.
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Step 2: Cyclodehydration to 1-(2,3-Dimethylphenyl)-1H-
pyrrole-2,5-dione

Rationale: The intermediate maleanilic acid is cyclized to the imide through dehydration. This is
commonly achieved by heating in acetic anhydride with a catalytic amount of sodium acetate.
The acetic anhydride acts as both the solvent and the dehydrating agent.

Materials:

¢ N-(2,3-Dimethylphenyl)maleanilic Acid (from Step 1)
o Acetic Anhydride

e Anhydrous Sodium Acetate (catalytic amount)

Procedure:

In a round-bottom flask, create a slurry of N-(2,3-dimethylphenyl)maleanilic acid and a
catalytic amount of anhydrous sodium acetate in acetic anhydride.

o Heat the mixture with stirring to approximately 60-70°C.[8] Care should be taken not to
overheat, as this can lead to side reactions and reduced yields.

¢ Maintain the temperature for 1-2 hours, during which the solid should dissolve as the
cyclization proceeds.

o After the reaction is complete (can be monitored by TLC), cool the reaction mixture to room
temperature.

o Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the
crude product and hydrolyze the excess acetic anhydride.

 Stir the mixture vigorously until the oily product solidifies completely.

o Collect the solid product by vacuum filtration and wash thoroughly with cold water until the
filtrate is neutral.

e Dry the crude product.
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Purification

The crude 1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione can be purified by recrystallization
from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in

high purity.

Characterization Data (Predicted)

As of the date of this guide, specific experimental spectroscopic data for CAS 31581-09-6 is
not widely published. Therefore, the following characterization data is predicted based on the

known spectral properties of closely related N-arylmaleimides.

Predicted *H NMR Spectrum (500 MHz, CDCIs)

The proton NMR spectrum is expected to be relatively simple and highly characteristic.

Table 2: Predicted *H NMR Data
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The three
protons on the
dimethylphenyl
~7.20-7.30 m 3H Ar-H ring will appear
as a complex
multiplet in the

aromatic region.

The two vinylic
protons of the
maleimide ring
~6.75 S 2H -CH=CH- are chemically
equivalent and
will appear as a

sharp singlet.

One of the
~2.30 s 3H Ar-CHs methyl groups on

the aromatic ring.

The second,

sterically
~2.15 S 3H Ar-CHs different methyl

group on the

aromatic ring.

Predicted **C NMR Spectrum (125 MHz, CDCI:s)

The carbon NMR will confirm the presence of the key functional groups and the carbon
skeleton.

Table 3: Predicted 3C NMR Data
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Chemical Shift (6, ppm) Assignment Rationale
The two equivalent carbonyl
~ 170 Cc=0 o
carbons of the imide.
Quaternary carbon of the
~ 138 Ar-C aromatic ring attached to a
methyl group.
The other quaternary carbon of
~ 135 Ar-C the aromatic ring attached to a
methyl group.
The two equivalent vinylic
~ 134 -CH=CH- Lo
carbons of the maleimide ring.
Quaternary carbon of the
~131 Ar-C aromatic ring attached to the
nitrogen.
~129 - 126 Ar-CH Aromatic methine carbons.
Carbon of one of the methyl
~20 Ar-CHs
groups.
Carbon of the second methyl
~ 18 Ar-CHs

group.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

Table 4: Predicted IR Data
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Wavenumber . . .
Intensity Assignment Rationale
(cm™?)

) Vinylic C-H stretching
~ 3100 Medium =C-H stretch o
of the maleimide ring.

Aliphatic C-H
~ 2950 Medium C-H stretch stretching of the
methyl groups.

Asymmetric and
symmetric stretching
of the imide carbonyl

~ 1770 & 1700 Strong C=0 stretch groups. This two-band
pattern is
characteristic of cyclic
imides.

) Aromatic ring C=C
~ 1600 Medium C=C stretch )
stretching.

Stretching of the imide

~ 1380 Strong C-N-C stretch
C-N-C bond.

Predicted Mass Spectrum (Electron lonization)

Mass spectrometry will confirm the molecular weight and provide structural information through
fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data
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miz Interpretation

[M]*, Molecular ion peak, confirming the

201 .
molecular weight.
121 [M - CaH2NO2]*, Loss of the maleimide radical,
leaving the dimethylaniline radical cation.
o1 [C7H7]*, Tropylium ion, a common fragment
from substituted benzene rings.
Conclusion

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31581-09-6) is a valuable N-
arylmaleimide with significant potential in synthetic and medicinal chemistry. While a full
experimental characterization dataset is not readily available in published literature, this guide
provides a robust and reliable two-step synthesis protocol. Furthermore, the predicted
spectroscopic data presented herein offers a strong foundation for researchers to confirm the
identity and purity of the synthesized compound. As with any chemical synthesis and
characterization, it is imperative for the researcher to conduct their own analytical validation to
ensure the material meets the requirements for their specific application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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